![molecular formula C6H12N2 B13504565 2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
2-Azaspiro[3.3]heptan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[3.3]heptan-5-amine is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptan-5-amine typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For example, the synthesis can be achieved by the ring closure of corresponding 1,3-bis-electrophiles at 1,1-carbon or 1,1-nitrogen bis-nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective synthetic routes. A practical and scalable two-step process has been developed for related compounds, which could be adapted for the production of this compound. This process involves the creation of the azetidine ring through a hydroxide-facilitated alkylation reaction .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.3]heptan-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Azaspiro[3.3]heptan-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: The compound is used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.3]heptan-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand for various biological targets, including enzymes and receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets .
Comparison with Similar Compounds
2-Azaspiro[3.3]heptan-5-amine can be compared with other spirocyclic compounds, such as:
2-Azetidinecarboxylic acid: Another spirocyclic compound with a similar rigid structure.
2,4-Methanoproline: A spirocyclic amino acid with unique biological properties.
1-Azaspiro[3.3]heptane:
The uniqueness of this compound lies in its specific spirocyclic structure, which provides distinct spatial arrangements of functional groups, enhancing its potential as a versatile building block in synthetic chemistry and drug design.
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-1-2-6(5)3-8-4-6/h5,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBAIDAZWXVTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1N)CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
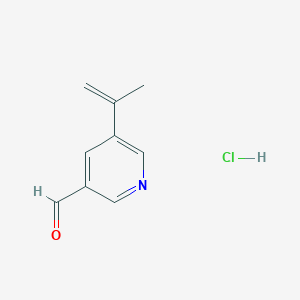
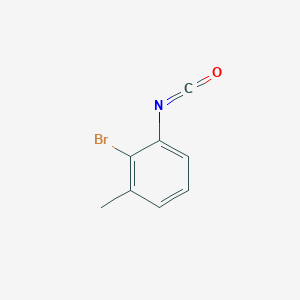
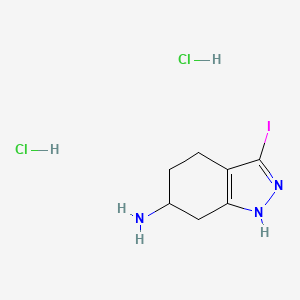


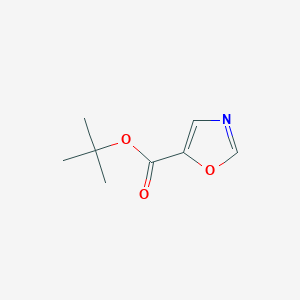

![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
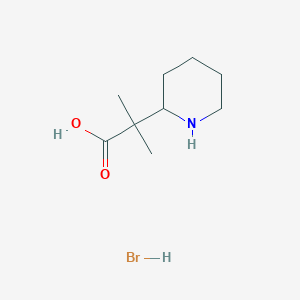

![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
